molecular formula C20H12BrClN2O2 B10904218 (2Z)-3-[(4-bromonaphthalen-1-yl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)prop-2-enal

(2Z)-3-[(4-bromonaphthalen-1-yl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)prop-2-enal

Cat. No.: B10904218
M. Wt: 427.7 g/mol
InChI Key: OBWKECPGJQTLIR-ZRDIBKRKSA-N
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Description

(Z)-3-[(4-BROMO-1-NAPHTHYL)AMINO]-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-PROPENAL is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[(4-BROMO-1-NAPHTHYL)AMINO]-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-PROPENAL typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.

    Bromination and Chlorination: Introduction of bromine and chlorine atoms can be done via electrophilic aromatic substitution reactions.

    Aldol Condensation: The final step might involve an aldol condensation reaction to form the propenal moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propenal moiety.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo various substitution reactions, such as halogen exchange or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[(4-BROMO-1-NAPHTHYL)AMINO]-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-PROPENAL can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of (Z)-3-[(4-BROMO-1-NAPHTHYL)AMINO]-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-PROPENAL would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-[(4-BROMO-1-NAPHTHYL)AMINO]-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-PROPENAL: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The uniqueness of (Z)-3-[(4-BROMO-1-NAPHTHYL)AMINO]-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-PROPENAL lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C20H12BrClN2O2

Molecular Weight

427.7 g/mol

IUPAC Name

(Z)-3-[(4-bromonaphthalen-1-yl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)prop-2-enal

InChI

InChI=1S/C20H12BrClN2O2/c21-16-6-7-17(15-4-2-1-3-14(15)16)23-10-12(11-25)20-24-18-9-13(22)5-8-19(18)26-20/h1-11,23H/b12-10+

InChI Key

OBWKECPGJQTLIR-ZRDIBKRKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)N/C=C(\C=O)/C3=NC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)NC=C(C=O)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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